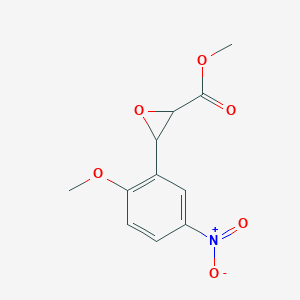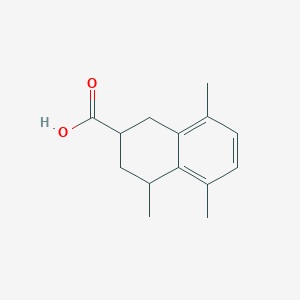
4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a derivative of naphthalene, a bicyclic aromatic hydrocarbon This compound is characterized by the presence of three methyl groups and a carboxylic acid group attached to a tetrahydronaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene in the presence of a nickel catalyst. This process results in the formation of tetrahydronaphthalene, which can then be further functionalized to introduce the methyl and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of activated carbon-supported molybdenum carbides has been reported to enhance the efficiency of the hydrogenation process . Additionally, the Darzens synthesis, an intramolecular electrophilic aromatic substitution reaction, can be employed to prepare derivatives of tetrahydronaphthalene .
Análisis De Reacciones Químicas
Types of Reactions
4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions influence the compound’s reactivity and its ability to bind to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the methyl and carboxylic acid groups.
2,5,8-Trimethyltetralin: A similar compound with three methyl groups but lacking the carboxylic acid group.
1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene: Another derivative with different methyl group positions.
Uniqueness
4,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both methyl and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
14557-88-1 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
4,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H18O2/c1-8-4-5-9(2)13-10(3)6-11(14(15)16)7-12(8)13/h4-5,10-11H,6-7H2,1-3H3,(H,15,16) |
Clave InChI |
BXLWMFTXONCQMK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC2=C(C=CC(=C12)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


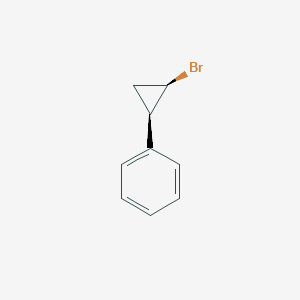


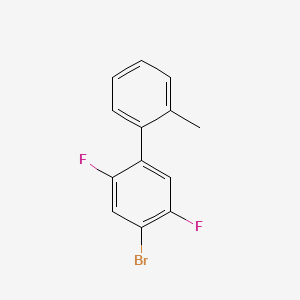

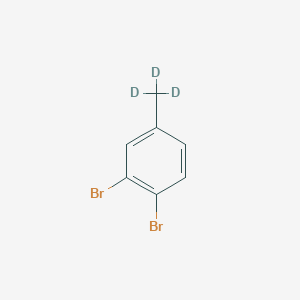
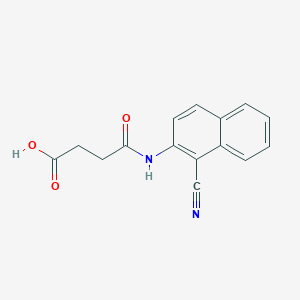
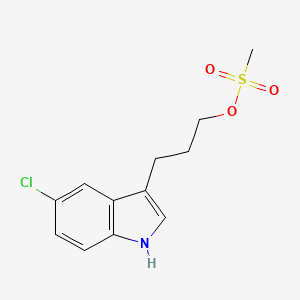
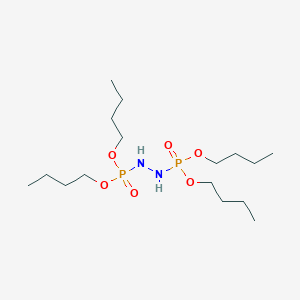
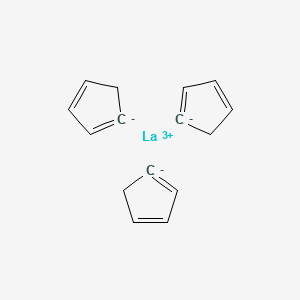
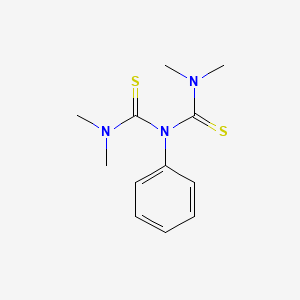

![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)
